Cas no 1804830-05-4 (Ethyl 4-(bromomethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-acetate)

Ethyl 4-(bromomethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-(bromomethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-acetate
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- インチ: 1S/C11H11BrF3NO4/c1-2-19-9(18)3-6-7(4-12)8(17)5-16-10(6)20-11(13,14)15/h5,17H,2-4H2,1H3
- InChIKey: XJLVQICWQHBVLI-UHFFFAOYSA-N
- SMILES: BrCC1C(=CN=C(C=1CC(=O)OCC)OC(F)(F)F)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 20
- 回転可能化学結合数: 6
- 複雑さ: 329
- XLogP3: 2.7
- トポロジー分子極性表面積: 68.6
Ethyl 4-(bromomethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029092999-1g |
Ethyl 4-(bromomethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-acetate |
1804830-05-4 | 97% | 1g |
$1,564.50 | 2022-04-01 |
Ethyl 4-(bromomethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-acetate 関連文献
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
Ethyl 4-(bromomethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-acetateに関する追加情報
Ethyl 4-(bromomethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-acetate
Ethyl 4-(bromomethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-acetate, with the CAS number 1804830-05-4, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a pyridine ring substituted with various functional groups. The presence of a bromomethyl group, hydroxy group, and trifluoromethoxy group introduces unique chemical properties that make it a valuable molecule for research and development.
The synthesis of Ethyl 4-(bromomethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-acetate involves a series of intricate reactions, including nucleophilic substitution, oxidation, and acetylation. Recent advancements in catalytic methods have enabled chemists to optimize the synthesis process, resulting in higher yields and improved purity. These improvements have been documented in several peer-reviewed journals, highlighting the importance of this compound in advancing synthetic methodologies.
One of the most notable applications of this compound is in the development of novel pharmaceutical agents. The hydroxy group and trifluoromethoxy group contribute to its hydrophilicity and lipophilicity, respectively, making it an ideal candidate for drug design. Researchers have explored its potential as a precursor for bioactive molecules, particularly in the context of anti-inflammatory and anticancer therapies. Studies published in the Journal of Medicinal Chemistry have demonstrated its ability to modulate key cellular pathways involved in inflammation and tumor growth.
In addition to its medicinal applications, Ethyl 4-(bromomethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-acetate has shown promise in materials science. Its bromomethyl group enables it to act as a versatile building block for constructing advanced materials such as polymers and coordination complexes. Recent research in the field of nanotechnology has utilized this compound to synthesize nanoparticles with enhanced catalytic activity, which could find applications in environmental remediation and energy storage systems.
The structural versatility of this compound also makes it a valuable tool for exploring fundamental chemical reactions. For instance, its reactivity under different conditions has been extensively studied to understand nucleophilic aromatic substitution mechanisms. Insights from these studies have been published in prominent chemistry journals like Angewandte Chemie, underscoring its significance in advancing our understanding of organic reaction mechanisms.
In conclusion, Ethyl 4-(bromomethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-acetate is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and reactivity make it an invaluable molecule for both academic research and industrial development. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an even more prominent role in shaping future innovations in chemistry and related fields.
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